molecular formula C24H25NO3 B2836312 Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate CAS No. 74481-55-3

Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate

Cat. No. B2836312
CAS RN: 74481-55-3
M. Wt: 375.468
InChI Key: KXZWRQGFZBZTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate” is a chemical compound with the molecular formula C24H25NO3 . It has a molecular weight of 375.47 . This compound is not intended for human or veterinary use, but is often used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3/t18-,22-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate” has a molecular weight of 375.47 . More detailed physical and chemical properties may be available in the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Anticancer Activity

Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, which can be structurally related to the compound , have shown promising anticancer properties. These complexes were tested against various human tumor cell lines, demonstrating significant cytotoxicity, with some compounds being more effective than conventional chemotherapy agents such as doxorubicin and cisplatin (Basu Baul et al., 2009).

Antimicrobial Activity

Derivatives of amino butanoic acids, structurally similar to Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate, have demonstrated good antimicrobial and antifungal activities. This includes effectiveness against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Biofuel Production

Through metabolic engineering, microorganisms have been developed to produce pentanol isomers, which are valuable as potential biofuels. These isomers, including compounds related to the target chemical, have been synthesized using pathways from amino acid substrates (Cann & Liao, 2009).

Depolymerization Studies

Research on the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) to obtain enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates showcases the potential application of related compounds in recycling and materials science (Seebach & Züger, 1982).

Corrosion Inhibition

Methyl 3-((2-mercaptophenyl)imino)butanoate has been synthesized and evaluated as a corrosion inhibitor for copper protection, demonstrating high efficiency due to its ability to form complexes with Cu(I) on the surface. This highlights the compound's utility in material preservation and protection (Tansuğ et al., 2014).

Biofuel Additive Production

Engineering of Escherichia coli for the production of 3-methyl-1-butanol, a potential fuel additive or substitute, has been achieved. This involves utilizing the host's amino acid biosynthetic pathways, indicating the broader applicability of related compounds in sustainable energy solutions (Connor & Liao, 2008).

Safety and Hazards

The safety and hazards associated with “Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate” would be detailed in its MSDS . As a research compound, it’s important to handle it with care and use appropriate safety measures.

properties

IUPAC Name

methyl 3-hydroxy-2-(tritylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZWRQGFZBZTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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